N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-15-5-4-6-16(11-15)13-22(25)23-14-17-9-10-21-19(12-17)18-7-2-3-8-20(18)24-21/h4-6,9-12,24H,2-3,7-8,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVBQJFYJCQNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.
Functionalization: The carbazole core is then functionalized at the 6-position with a methyl group.
Acetamide Formation: The final step involves the reaction of the functionalized carbazole with m-tolyl acetic acid to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound shares structural motifs with several carbazole- and naphthalene-based acetamides. Key analogues and their properties are compared below:
*Estimated based on structural similarity to .
†Inferred from substituent contributions.
Key Observations :
- Flexibility vs. Rigidity : The tetrahydrocarbazole core in the target compound offers greater conformational flexibility compared to fully aromatic naphthalene-based analogues (e.g., ), which may improve binding to dynamic protein targets.
- Functional Groups : Methoxy and indole substituents in enhance polar surface area (51.96 Ų), improving solubility and target engagement via H-bonding, whereas the target compound’s m-tolyl group prioritizes hydrophobic interactions.
Biological Activity
N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.
- Molecular Formula : C24H22N2O
- Molecular Weight : 370.44 g/mol
- Structural Features : The compound features a tetrahydrocarbazole unit linked to a m-tolyl acetamide group, which may enhance its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of Tetrahydrocarbazole : Achieved through cyclization of appropriate precursors.
- Functionalization : Reacting the carbazole derivative with m-tolyl acetic acid in the presence of activating agents such as triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer).
- Mechanism of Action : These compounds induce apoptosis and disrupt cell cycle progression. For example, treatment with related compounds showed significant increases in apoptotic cells from 20.75% to 42.87% over 48 hours in MCF-7 cells .
| Compound | Cell Line | Apoptosis Rate (24h) | Apoptosis Rate (48h) |
|---|---|---|---|
| (19ca) | MCF-7 | 20.75% | 42.87% |
| (19ba) | MCF-7 | 16.64% | 27.97% |
| MTX | MCF-7 | 30.26% | 32.27% |
Neuroprotective Effects
Compounds similar to this compound have demonstrated neuroprotective effects by inhibiting prion propagation in cellular models and modulating signaling pathways associated with cell survival.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Receptor Binding : Compounds with similar structures can bind to specific receptors or enzymes.
- Cell Signaling Modulation : These interactions may influence pathways involved in apoptosis and cell proliferation .
Case Studies
- Study on Anticancer Activity : A comprehensive evaluation was conducted on thioamide derivatives based on the tetrahydrocarbazole scaffold. The study revealed significant anticancer activity against multiple cancer cell lines and highlighted mechanisms including DNA damage and mitochondrial dysfunction .
- Neuroprotective Study : Research indicated that certain tetrahydrocarbazole derivatives could inhibit prion propagation and protect neuronal cells from degeneration through modulation of neurotrophic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
